molecular formula C25H24N2O2S B11124930 (2Z)-6-benzyl-2-(4-tert-butylbenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

(2Z)-6-benzyl-2-(4-tert-butylbenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

Cat. No.: B11124930
M. Wt: 416.5 g/mol
InChI Key: GMSOZNBFXGNYGW-QNGOZBTKSA-N
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Description

(2Z)-6-BENZYL-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE is a complex organic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as benzyl, tert-butylphenyl, and methylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-BENZYL-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrimidine precursors, followed by their fusion to form the thiazolopyrimidine core. The introduction of the benzyl, tert-butylphenyl, and methylidene groups is achieved through various substitution reactions under controlled conditions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-BENZYL-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Halogenating agents: Chlorine, bromine

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

(2Z)-6-BENZYL-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-6-BENZYL-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine derivatives: Compounds with similar thiazolopyrimidine cores but different substituents.

    Benzyl-substituted compounds: Molecules with benzyl groups attached to different core structures.

    Tert-butylphenyl derivatives: Compounds with tert-butylphenyl groups attached to various core structures.

Uniqueness

(2Z)-6-BENZYL-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE is unique due to its specific combination of substituents and the resulting chemical properties

Properties

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[(4-tert-butylphenyl)methylidene]-5-methyl-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione

InChI

InChI=1S/C25H24N2O2S/c1-16-20(14-17-8-6-5-7-9-17)22(28)26-24-27(16)23(29)21(30-24)15-18-10-12-19(13-11-18)25(2,3)4/h5-13,15H,14H2,1-4H3/b21-15-

InChI Key

GMSOZNBFXGNYGW-QNGOZBTKSA-N

Isomeric SMILES

CC1=C(C(=O)N=C2N1C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/S2)CC4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)S2)CC4=CC=CC=C4

Origin of Product

United States

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